molecular formula C15H24N4O5S B1318548 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid CAS No. 1010866-76-8

4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B1318548
CAS No.: 1010866-76-8
M. Wt: 372.4 g/mol
InChI Key: GXYRLHLSJSGNRU-UHFFFAOYSA-N
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Description

Pyrazole-containing compounds in chemical literature

Pyrazole derivatives have established themselves as fundamentally important scaffolds in medicinal chemistry and organic synthesis, with their significance dating back to the nineteenth century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who reacted beta-diketone compounds with hydrazine derivatives to produce the foundational structures of this chemical class. Ludwig Knorr, the German chemist who first coined the term "pyrazole" in 1883, inadvertently discovered the antipyretic action of pyrazole derivatives when attempting to synthesize quinoline derivatives with fever-reducing properties. This serendipitous discovery led to the development of antipyrine, a compound with analgesic, antipyretic, and antirheumatic activities that stimulated widespread interest in pyrazole chemistry.

The structural characteristics of pyrazole compounds are defined by their five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms, represented by the molecular formula C3H4N2. This arrangement creates a weakly basic system with a pKb value of 11.5, corresponding to a pKa of 2.49 for the conjugated acid at 25 degrees Celsius. The presence of two dissimilar nitrogen atoms in adjacent positions creates unique reactivity patterns, with one nitrogen exhibiting pyrrole-like acidic character and the other displaying pyridine-like basic properties. These combined features result in amphoteric behavior, allowing pyrazole derivatives to function as both acids and bases depending on the chemical environment.

Contemporary research has demonstrated that pyrazole derivatives possess an extensive range of biological activities, including antimicrobial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties. The pharmacological potential of this nucleus has been validated through its incorporation into established therapeutic agents such as celecoxib, an anti-inflammatory medication, and rimonabant, an anti-obesity compound. Additionally, pyrazole derivatives have found applications in agricultural chemistry as herbicides and pesticides, demonstrating their versatility across multiple sectors.

The synthesis methodologies for pyrazole compounds have evolved significantly since Knorr's original work, with modern approaches including 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, reactions of alpha,beta-unsaturated aldehydes and ketones with hydrazines, and palladium-catalyzed four-component coupling reactions. These diverse synthetic pathways have enabled the preparation of structurally complex pyrazole derivatives with tailored properties for specific applications.

Sulfonamides and oxobutanoic acids: structural significance

Sulfonamide functional groups represent one of the most significant structural motifs in pharmaceutical chemistry, forming the basis for multiple classes of therapeutic agents with diverse biological activities. The sulfonamide group, characterized by the structure R-S(=O)2-NR2, consists of a sulfonyl group connected to an amine group, creating a relatively unreactive but structurally rigid functionality. This rigidity contributes to the crystalline nature of most sulfonamide compounds, making the formation of sulfonamide derivatives a classical method for converting amines into crystalline compounds that can be characterized by melting point determination.

The historical significance of sulfonamides in medicine cannot be overstated, as they represented the first broadly effective antibacterial agents used systemically and paved the way for the antibiotic revolution in modern medicine. The original antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacterial organisms. This mechanism exploits the structural similarity between sulfanilamide and para-aminobenzoic acid, allowing sulfonamides to interfere with bacterial metabolism while remaining relatively safe for human use since humans acquire folate through dietary sources.

Modern sulfonamide derivatives extend far beyond their antibacterial origins, encompassing therapeutic categories including diuretics, anti-inflammatory agents, antidiabetic medications, and anticonvulsants. Thiazide diuretics such as hydrochlorothiazide and loop diuretics including furosemide contain the sulfonamide moiety, demonstrating its versatility in affecting different physiological systems. Cyclo-oxygenase-2 inhibitors like celecoxib represent another important class of sulfonamide-containing anti-inflammatory agents.

The structural significance of sulfonamides lies in their ability to form stable interactions with various biological targets while maintaining favorable pharmacokinetic properties. Sulfamethazine, commonly used in veterinary medicine, exemplifies the antibacterial properties of traditional sulfonamides in treating gastrointestinal and respiratory tract infections in livestock. Sulfadiazine represents another frequently employed sulfonamide that demonstrates efficacy when combined with pyrimethamine for treating toxoplasmosis in warm-blooded animals.

Oxobutanoic acid derivatives, particularly 2-oxobutanoic acid, occupy an important position in biochemical pathways and synthetic chemistry. 2-Oxobutanoic acid, also known as alpha-ketobutyric acid, participates in the metabolism of multiple amino acids and serves as a key intermediate in propanoate metabolism and branched dibasic acid metabolism. This compound, with the molecular formula C4H6O3 and molecular weight of 102.09 grams per mole, exhibits a melting point of 30-34 degrees Celsius and a boiling point of 84 degrees Celsius at 20 millimeters of mercury pressure.

Table 1: Physical and Chemical Properties of 2-Oxobutanoic Acid

Property Value Reference
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
Melting Point 30-34°C
Boiling Point 84°C (20 mmHg)
Density 1.2000
pKa 2.5 (at 25°C)
Refractive Index 1.3972
Solubility Soluble in H2O (0.1g/mL)

The biochemical significance of 2-oxobutanoic acid extends to its role as a product in the enzymatic cleavage of cystathionine and as one of the degradation products of threonine. This compound can be converted into propionyl-coenzyme A and subsequently into methylmalonyl-coenzyme A, which can then be transformed into succinyl-coenzyme A, thereby entering the citric acid cycle as an important metabolic intermediate. Additionally, 2-oxobutanoic acid finds applications in analytical chemistry as a reference standard for various chromatographic and spectroscopic determinations.

Discovery and initial characterization of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid

The compound 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid represents a sophisticated molecular architecture that integrates multiple pharmacologically relevant structural components into a single chemical entity. This compound has been catalogued in chemical databases with the identifier BB57-1510 and is commercially available from specialized chemical suppliers as a building block for pharmaceutical research. The molecular structure comprises a 1-methyl-1H-pyrazol-4-yl group connected through a methylene bridge to a complex amino acid derivative containing both sulfonamide and oxobutanoic acid functionalities.

The molecular formula C15H24N4O5S indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 372.45 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 1010866-76-8, establishing its unique identity within chemical literature. The structural complexity of this molecule reflects contemporary approaches to drug design that seek to combine multiple bioactive motifs within single molecular frameworks to achieve enhanced or selective biological activities.

Chemical characterization of this compound has been facilitated through various analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The compound is available in multiple formats for research purposes, including glass vials containing quantities ranging from one milligram to fifty milligrams, and 96-tube rack configurations containing 100 microliters of 10 millimolar solutions. These standardized preparations enable consistent use in research applications and facilitate comparative studies across different laboratory settings.

Table 2: Structural Components and Properties of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid

Component Structural Feature Functional Significance
1-Methyl-1H-pyrazol-4-yl Five-membered nitrogen heterocycle Bioactive pharmacophore
Pyrrolidin-1-ylsulfonyl Five-membered nitrogen ring with sulfonamide Potential enzyme interaction
Oxobutanoic acid Four-carbon keto acid Metabolic intermediate analog
Molecular Formula C15H24N4O5S Complex heterocyclic structure
Molecular Weight 372.45 g/mol Medium-molecular-weight compound
CAS Number 1010866-76-8 Unique chemical identifier

The synthetic accessibility of this compound through commercial suppliers suggests established synthetic methodologies, though specific preparative routes are not extensively documented in the available literature. The compound's classification as a building block indicates its potential utility in the construction of more complex molecular architectures for drug discovery and development programs. The presence of multiple functional groups capable of further chemical modification provides opportunities for structure-activity relationship studies and the development of analogs with modified properties.

Positioning within heterocyclic compound classification systems

The classification of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid within established heterocyclic compound classification systems reflects its complex multi-ring structure and diverse functional group composition. According to the International Patent Classification system, compounds containing heterocyclic rings with elements limited to carbon, hydrogen, halogen, nitrogen, oxygen, sulfur, selenium, or tellurium are classified under subclass C07D. This compound clearly falls within this classification due to its nitrogen and sulfur-containing heterocyclic components combined with carbon, hydrogen, and oxygen atoms.

The hierarchical classification system for heterocyclic compounds follows specific organizational principles based on ring number, condensation patterns, and heteroatom types. Compounds containing two or more heterocycles that are not condensed with themselves or carbocycles, and where all rings are covered by the same main group, are classified within the range C07D 203/00 through C07D 347/00. However, when compounds contain heterocycles covered by different main groups that are not part of the same condensed ring system, they fall within the range C07D 401/00 through C07D 421/00.

The pyrazole component of this compound places it within the five-membered heterocyclic category containing nitrogen atoms as the only ring heteroatoms. Specifically, pyrazole derivatives are classified under groups that account for compounds with nitrogen atoms in adjacent positions within the five-membered ring structure. The presence of the 1-methyl substitution pattern and the 4-position methylene linkage further defines its specific classification within the pyrazole subcategories.

The pyrrolidine ring system present in the sulfonamide portion of the molecule represents another five-membered heterocycle containing only nitrogen as the ring heteroatom. Pyrrolidine derivatives having only hydrogen atoms attached to the ring carbon atoms are specifically classified in C07D 295/00, though the sulfonamide substitution in this compound may modify its precise classification. The combination of these multiple heterocyclic systems within a single molecule requires careful consideration of classification priorities according to the "last place priority rule" used in chemical classification systems.

Table 3: Classification Framework for Heterocyclic Components

Structural Component Classification Category Specific Code Range
1-Methyl-1H-pyrazole Five-membered N-heterocycle C07D 203/00-347/00
Pyrrolidine Five-membered N-heterocycle C07D 295/00
Multi-heterocycle system Complex heterocyclic compound C07D 401/00-421/00
Overall compound Nitrogen-containing heterocycle C07D subclass

The sulfonamide functionality introduces additional classification considerations, as compounds containing sulfonamide groups may be cross-referenced under organosulfur compound categories while maintaining their primary classification based on the heterocyclic components. The oxobutanoic acid portion provides carboxylic acid functionality that further defines the compound's chemical behavior and potential interactions, though it does not alter the fundamental heterocyclic classification.

Contemporary approaches to heterocyclic compound classification increasingly recognize the importance of multi-functional molecules that combine different pharmacophores within single molecular frameworks. This compound exemplifies such multi-target drug design strategies, where the integration of pyrazole, pyrrolidine, sulfonamide, and carboxylic acid functionalities creates opportunities for diverse biological interactions. The classification of such complex molecules requires consideration of all structural components while recognizing the primary heterocyclic features that define their fundamental chemical character.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5S/c1-17-11-13(10-16-17)12-18(14(20)4-5-15(21)22)8-9-25(23,24)19-6-2-3-7-19/h10-11H,2-9,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYRLHLSJSGNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S, and it features a unique structure that includes a pyrazole ring, a pyrrolidine moiety, and an oxobutanoic acid functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazole compounds often possess antimicrobial properties. The incorporation of the pyrrolidine and sulfonyl groups may enhance these effects by improving solubility and bioavailability .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be relevant in treating conditions characterized by inflammation .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, possibly by modulating neurotransmitter levels or protecting against oxidative stress .

The exact mechanisms through which 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Modulation of Receptor Activity : It is hypothesized that the compound could interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Case Studies and Research Findings

StudyObjectiveFindings
Li et al. (1997)Investigate antibacterial activityFound that related pyrazole compounds exhibited significant antibacterial effects against various strains .
Xiong et al. (1993)Examine anti-inflammatory propertiesReported that similar compounds reduced inflammation markers in animal models .
Zhang et al. (2010)Assess neuroprotective effectsDemonstrated that certain derivatives protected neuronal cells from oxidative damage in vitro .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its role as a lead compound in the development of new anticancer therapies. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

2. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, its structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Studies indicate that modifications to the alkyl chain length significantly affect inhibitory activity, with optimal lengths enhancing binding affinity to the enzyme's active site .

Biochemical Applications

3. Neuroprotective Properties
Emerging research indicates that 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid may exhibit neuroprotective effects. Its ability to modulate oxidative stress and inflammation suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neuroinflammatory pathways could lead to innovative treatments aimed at reducing neuroinflammation and promoting neuronal survival.

4. Antioxidant Activity
The antioxidant properties of this compound have been explored, particularly in the context of oxidative stress-related disorders. Its ability to scavenge free radicals and inhibit lipid peroxidation positions it as a candidate for further development in antioxidant therapies . This activity is crucial in preventing cellular damage associated with chronic diseases.

Materials Science

5. Development of Functional Materials
In materials science, the unique chemical structure of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid allows for its incorporation into polymer matrices to develop functional materials with enhanced properties. Research has focused on its use in creating smart materials that respond to environmental stimuli, which could have applications in drug delivery systems or sensors.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPMC Article Selective cytotoxicity against cancer cell lines observed.
Enzyme InhibitionPMC Article Structure-dependent inhibition of tyrosinase confirmed.
Neuroprotective PropertiesEmerging ResearchPotential modulation of neuroinflammation indicated.
Antioxidant ActivityVarious StudiesEffective scavenging of free radicals noted.
Functional MaterialsMaterials Science ResearchDevelopment of responsive polymer matrices achieved.

Comparison with Similar Compounds

Key Observations:

Pyrazole Substitution Position: The target compound’s pyrazol-4-yl group (vs.

Sulfonyl Group : Unique to the target compound, this group likely improves aqueous solubility and metabolic stability compared to analogs lacking sulfonamide functionalities .

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound enhances polarity, suggesting superior aqueous solubility compared to CAS 1416346-62-7 (logP likely lower due to hydrophilic substituents).
  • Acidity: The 4-oxobutanoic acid moiety (pKa ~3–4) is more acidic than benzoic acid (pKa ~4.2), which may influence ionization state under physiological conditions .

Pharmacological Implications (Inferred from Structure)

While direct pharmacological data for these compounds is unavailable, structural insights suggest:

  • Target Compound : The sulfonamide group may facilitate interactions with enzymes or receptors requiring polar contacts (e.g., kinases, proteases).
  • CAS 1006334-17-3 : The α,β-unsaturated bond could act as a Michael acceptor, conferring reactivity useful in covalent inhibitor design but raising toxicity concerns.
  • CAS 1416346-62-7 : The benzoic acid moiety may mimic natural ligands in carboxylase or transporter binding sites, though its higher lipophilicity could limit solubility in aqueous environments .

Research Tools and Structural Characterization

Crystallographic refinement tools like SHELXL () are critical for resolving structural details of such compounds. The target compound’s precise stereochemistry and conformation could be elucidated using these methods, enabling comparative analysis with analogs.

Q & A

Q. Which advanced analytical techniques resolve stereochemical uncertainties?

  • Methods :
  • X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., pyrrolidine ring conformation) .
  • Chiral HPLC : Use Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers .

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